Pentoxyresorufin
Overview
Description
Pentoxyresorufin is a substrate that is metabolized by various cytochrome P450 enzymes. It is commonly used in assays to measure the activity of these enzymes, particularly CYP2B1, which is responsible for its O-depentylase activity, known as pentoxyresorufin O-depentylase (PROD) activity . The metabolism of pentoxyresorufin and its interactions with cytochrome P450 enzymes have been extensively studied to understand the enzyme's specificities and the effects of inducers such as phenobarbital and 3-methylcholanthrene on enzyme activity .
Synthesis Analysis
While the synthesis of pentoxyresorufin itself is not detailed in the provided papers, the studies focus on the enzymatic metabolism of pentoxyresorufin by cytochrome P450 enzymes. The metabolism of pentoxyresorufin is used as a probe to study the activity of these enzymes in rat liver microsomes, with various inducers affecting the enzyme's activity .
Molecular Structure Analysis
The molecular structure of pentoxyresorufin
Scientific Research Applications
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Toxicology & Xenobiotic Metabolism
- Pentoxyresorufin is a fluorogenic substrate for cytochrome P450 (CYP) enzymes . It’s used in the field of toxicology and xenobiotic metabolism to study the activity of these enzymes .
- The xenobiotic metabolism in the lung, an organ of first entry of xenobiotics into the organism, is crucial for inhaled compounds entering this organ intentionally (e.g. drugs) and unintentionally (e.g. work place and environmental compounds) .
- The treatment of mice with dexamethasone resulted in significant induction of7-ethoxyresorufin O-deethylase (2.3 times), 7-pentoxyresorufin O-depentylase (19.2 times), para-nitro phenol hydroxylase (7.5 times), and erythromycin N-de methylase (2.2 times) activities .
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Cytochrome P450s
- Pentoxyresorufin is used in the study of Cytochrome P450s . It’s a substrate for these enzymes and its metabolism can be used to measure their activity .
- The treatment of mice with dexamethasone resulted in significant induction of7-ethoxyresorufin O-deethylase (2.3 times), 7-pentoxyresorufin O-depentylase (19.2 times), para-nitro phenol hydroxylase (7.5 times), and erythromycin N-de methylase (2.2 times) activities .
- The functions of the cytochrome P450s (P450s), a super-family of haem containing monooxygensases in physiological and pharmacological pathways, such as synthesis and meta-bolism of steroids, bile acids, prostaglandins etc. and meta-bolism of xenobiotics including drugs, environmental pollutants and food contaminants etc. is well documented .
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Enzyme Activity
- Pentoxyresorufin is used in the study of enzyme activity . It’s a substrate for certain enzymes and its metabolism can be used to measure their activity .
- The treatment of mice with dexamethasone resulted in significant induction of7-ethoxyresorufin O-deethylase (2.3 times), 7-pentoxyresorufin O-depentylase (19.2 times), para-nitro phenol hydroxylase (7.5 times), and erythromycin N-de methylase (2.2 times) activities .
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Fluorescence
- Pentoxyresorufin is used in fluorescence studies . It’s a fluorogenic substrate, meaning it can produce a fluorescent signal when metabolized .
- Resorufin exhibits a high fluorescence quantum yield, long excitation/emission wavelength and pronounced ability in both fluorescence and colorimetric analysis .
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Drug Metabolism
- Pentoxyresorufin is used in the study of drug metabolism . It’s a substrate for certain enzymes involved in drug metabolism, and its metabolism can be used to measure their activity .
- The treatment of mice with dexamethasone resulted in significant induction of7-ethoxyresorufin O-deethylase (2.3 times), 7-pentoxyresorufin O-depentylase (19.2 times), para-nitro phenol hydroxylase (7.5 times), and erythromycin N-de methylase (2.2 times) activities .
- The functions of the cytochrome P450s (P450s), a super-family of haem containing monooxygensases in physiological and pharmacological pathways, such as synthesis and meta-bolism of steroids, bile acids, prostaglandins etc. and meta-bolism of xenobiotics including drugs, environmental pollutants and food contaminants etc. is well documented .
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Biochemistry
- Pentoxyresorufin is used in the field of biochemistry . It’s a substrate for cytochrome P450 2B1/2B2 isoenzymes in brain microsomes .
- Brain microsomes catalyzed the O-dealkylation of PR in the presence of NADPH .
- The treatment of mice with dexamethasone resulted in significant induction of7-ethoxyresorufin O-deethylase (2.3 times), 7-pentoxyresorufin O-depentylase (19.2 times), para-nitro phenol hydroxylase (7.5 times), and erythromycin N-de methylase (2.2 times) activities .
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Pharmacology
- Pentoxyresorufin is used in the field of pharmacology . It’s a substrate for certain enzymes involved in drug metabolism, and its metabolism can be used to measure their activity .
- The treatment of mice with dexamethasone resulted in significant induction of7-ethoxyresorufin O-deethylase (2.3 times), 7-pentoxyresorufin O-depentylase (19.2 times), para-nitro phenol hydroxylase (7.5 times), and erythromycin N-de methylase (2.2 times) activities .
- The functions of the cytochrome P450s (P450s), a super-family of haem containing monooxygensases in physiological and pharmacological pathways, such as synthesis and meta-bolism of steroids, bile acids, prostaglandins etc. and meta-bolism of xenobiotics including drugs, environmental pollutants and food contaminants etc. is well documented .
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Molecular Biology
- Pentoxyresorufin is used in the field of molecular biology . It’s a substrate for cytochrome P450 2B1/2B2 isoenzymes in brain microsomes .
- Brain microsomes catalyzed the O-dealkylation of PR in the presence of NADPH .
- The treatment of mice with dexamethasone resulted in significant induction of7-ethoxyresorufin O-deethylase (2.3 times), 7-pentoxyresorufin O-depentylase (19.2 times), para-nitro phenol hydroxylase (7.5 times), and erythromycin N-de methylase (2.2 times) activities .
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Medicine
- Pentoxyresorufin is used in the field of medicine . It’s a substrate for certain enzymes involved in drug metabolism, and its metabolism can be used to measure their activity .
- The treatment of mice with dexamethasone resulted in significant induction of7-ethoxyresorufin O-deethylase (2.3 times), 7-pentoxyresorufin O-depentylase (19.2 times), para-nitro phenol hydroxylase (7.5 times), and erythromycin N-de methylase (2.2 times) activities .
- The functions of the cytochrome P450s (P450s), a super-family of haem containing monooxygensases in physiological and pharmacological pathways, such as synthesis and meta-bolism of steroids, bile acids, prostaglandins etc. and meta-bolism of xenobiotics including drugs, environmental pollutants and food contaminants etc. is well documented .
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Environmental Science
- Pentoxyresorufin is used in the field of environmental science . It’s a substrate for certain enzymes involved in drug metabolism, and its metabolism can be used to measure their activity .
- The treatment of mice with dexamethasone resulted in significant induction of7-ethoxyresorufin O-deethylase (2.3 times), 7-pentoxyresorufin O-depentylase (19.2 times), para-nitro phenol hydroxylase (7.5 times), and erythromycin N-de methylase (2.2 times) activities .
- The functions of the cytochrome P450s (P450s), a super-family of haem containing monooxygensases in physiological and pharmacological pathways, such as synthesis and meta-bolism of steroids, bile acids, prostaglandins etc. and meta-bolism of xenobiotics including drugs, environmental pollutants and food contaminants etc. is well documented .
properties
IUPAC Name |
7-pentoxyphenoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-3-4-9-20-13-6-8-15-17(11-13)21-16-10-12(19)5-7-14(16)18-15/h5-8,10-11H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSOKQFFOYYPKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236554 | |
Record name | Pentoxyresorufin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentoxyresorufin | |
CAS RN |
87687-03-4 | |
Record name | Pentoxyresorufin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87687-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentoxyresorufin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087687034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentoxyresorufin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Pentyloxy-3H-phenoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.